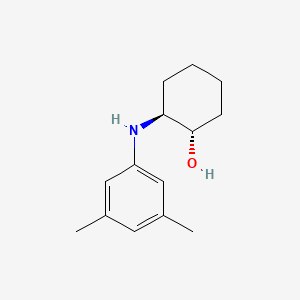

(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a cyclohexanol core with an amino group attached to a 3,5-dimethylphenyl ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 3,5-dimethylaniline.

Reductive Amination: Cyclohexanone undergoes reductive amination with 3,5-dimethylaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

Chiral Resolution: Employing chiral chromatography or enzymatic resolution to separate the desired enantiomer from the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

Substitution: Thionyl chloride (SOCl2), anhydrous conditions.

Major Products

Oxidation: Formation of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexanone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexyl chloride.

Scientific Research Applications

(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: It may interact with receptors or enzymes in biological systems, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to pain and inflammation, potentially through binding to opioid receptors or inhibiting cyclooxygenase enzymes.

Comparison with Similar Compounds

Similar Compounds

(1R,2R)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol: The enantiomer of the compound with similar but distinct biological activity.

(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclopentanol: A structurally similar compound with a cyclopentanol core instead of cyclohexanol.

Uniqueness

Chirality: The (1S,2S) configuration imparts unique stereochemical properties that can influence its biological activity and interactions.

Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical modifications and applications.

Biological Activity

The compound (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol is a chiral amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H21NO

- Molecular Weight : 219.32 g/mol

- Structure : The compound features a cyclohexanol backbone with a dimethylphenyl amino substituent, contributing to its unique pharmacological profile.

Pharmacological Properties

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the phenyl ring can enhance the antiproliferative activity of related compounds, suggesting that this compound may also possess similar properties .

- Neuroprotective Effects : Some derivatives of cyclohexanol have demonstrated neuroprotective effects in models of neurodegeneration. The presence of the dimethylphenyl group may enhance these properties by modulating neurotransmitter systems or exhibiting antioxidant activities.

- Receptor Interaction : The compound may interact with various biological receptors. For example, it has been suggested that similar compounds can act as ligands for G-protein coupled receptors (GPCRs), which are crucial in many physiological processes .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.

- Modulation of Signal Transduction Pathways : Similar compounds have been shown to influence pathways involved in apoptosis and cell survival .

Case Study 1: Anticancer Properties

A study investigating the structure-activity relationship (SAR) of related compounds found that the introduction of electron-donating groups on the phenyl ring significantly increased cytotoxicity against A431 and HT29 cell lines. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin .

Case Study 2: Neuroprotective Studies

In a model of oxidative stress-induced neurotoxicity, a related cyclohexanol derivative showed significant protective effects against neuronal cell death. This suggests that this compound could potentially be developed as a therapeutic agent for neurodegenerative diseases .

Data Tables

| Biological Activity | Related Compounds | IC50 Values (µg/mL) | Mechanism |

|---|---|---|---|

| Antitumor | Compound A | 1.61 ± 1.92 | Cell cycle inhibition |

| Neuroprotection | Compound B | 0.98 ± 0.12 | Antioxidant activity |

| Receptor Modulation | Compound C | 0.75 ± 0.05 | GPCR interaction |

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

(1S,2S)-2-(3,5-dimethylanilino)cyclohexan-1-ol |

InChI |

InChI=1S/C14H21NO/c1-10-7-11(2)9-12(8-10)15-13-5-3-4-6-14(13)16/h7-9,13-16H,3-6H2,1-2H3/t13-,14-/m0/s1 |

InChI Key |

WXBKWWVCQNYSIH-KBPBESRZSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)N[C@H]2CCCC[C@@H]2O)C |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2CCCCC2O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.